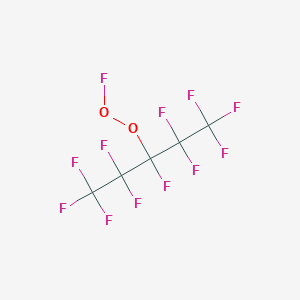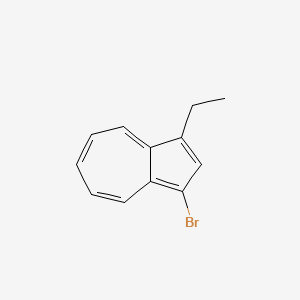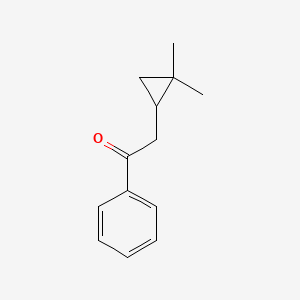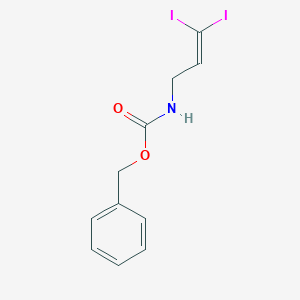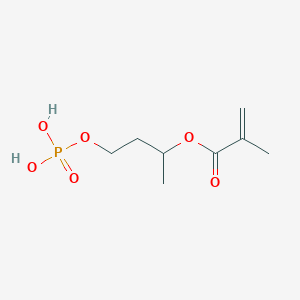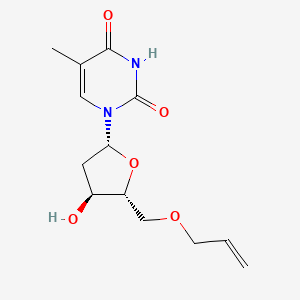![molecular formula C30H18 B14226977 1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene CAS No. 543688-89-7](/img/structure/B14226977.png)
1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(phenylethynyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylethynyl groups at the 1, 2, and 3 positions. This compound is part of a broader class of tris(phenylethynyl)benzenes, which are known for their rigid organic frameworks and efficient π-delocalization. These properties make them valuable in various fields of chemistry and materials science .
準備方法
The synthesis of 1,2,3-tris(phenylethynyl)benzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple phenylacetylene with a tribromobenzene precursor. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Synthetic Route:
Starting Materials: 1,2,3-tribromobenzene and phenylacetylene.
Catalysts: Palladium(II) chloride (PdCl2) and copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 65°C) for several hours.
Industrial Production: While the Sonogashira-Hagihara coupling is effective for laboratory-scale synthesis, industrial production may involve modifications to improve yield and scalability. This could include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts .
化学反応の分析
1,2,3-Tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the phenylethynyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of 1,2,3-tris(phenylethynyl)benzene can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process converts the triple bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: The phenylethynyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
科学的研究の応用
1,2,3-Tris(phenylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including light-emitting diodes (LEDs) and nonlinear optical materials.
Biology: In biological research, derivatives of 1,2,3-tris(phenylethynyl)benzene are explored for their potential as bioactive molecules. These derivatives can interact with biological targets, such as enzymes or receptors, leading to new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in drug delivery systems and as imaging agents. Their ability to form stable complexes with metals makes them suitable for diagnostic applications, such as magnetic resonance imaging (MRI) contrast agents.
Industry: In the industrial sector, 1,2,3-tris(phenylethynyl)benzene is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism by which 1,2,3-tris(phenylethynyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the phenylethynyl groups, which can participate in various types of chemical transformations. These groups can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and functional groups .
In biological systems, derivatives of 1,2,3-tris(phenylethynyl)benzene may interact with molecular targets such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific derivative and its target .
類似化合物との比較
1,3,5-Tris(phenylethynyl)benzene: This compound has phenylethynyl groups at the 1, 3, and 5 positions. It is used in similar applications, including the synthesis of advanced materials and coordination polymers.
1,2,4-Tris(phenylethynyl)benzene: With phenylethynyl groups at the 1, 2, and 4 positions, this compound exhibits different reactivity and properties compared to 1,2,3-tris(phenylethynyl)benzene.
The arrangement of the phenylethynyl groups affects the compound’s electronic properties and interactions with other molecules, making it a valuable building block in various fields of research .
特性
CAS番号 |
543688-89-7 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC名 |
1,2,3-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H18/c1-4-11-25(12-5-1)19-22-28-17-10-18-29(23-20-26-13-6-2-7-14-26)30(28)24-21-27-15-8-3-9-16-27/h1-18H |
InChIキー |
CPYYVSIZFOBBCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


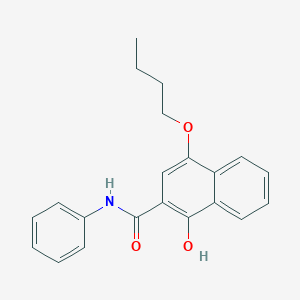
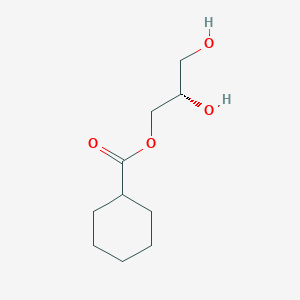

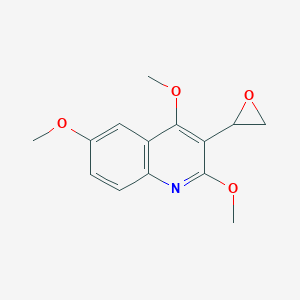
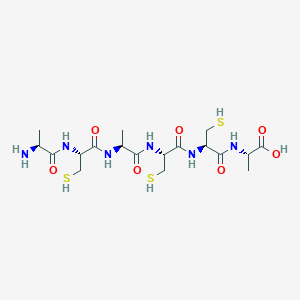

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
